6-Fluoronaphthalen-2-OL
Overview
Description
6-Fluoronaphthalen-2-OL is an organic compound with the molecular formula C10H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a hydroxyl group at the 2nd position. This compound is known for its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to its non-fluorinated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluoronaphthalen-2-OL can be synthesized through various methods. One common synthetic route involves the reaction of 6-bromo-2-naphthol with sulfuryl chloride to introduce the fluorine atom . The reaction conditions typically involve the use of acetonitrile as a solvent and the reaction is carried out at room temperature. Another method involves the use of trifluoroacetic acid in the presence of aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoronaphthalen-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium dithionite and selectfluor are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-fluoronaphthalen-2-one, while reduction can produce 6-fluoronaphthalen-2-amine .
Scientific Research Applications
6-Fluoronaphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoronaphthalen-2-OL involves its interaction with various molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoronaphthalen-2-OL: This compound has a bromine atom in addition to the fluorine atom, which can further alter its chemical properties and reactivity.
6-Fluoro-2-naphthol: Similar to 6-Fluoronaphthalen-2-OL but lacks the additional substituents, making it less reactive in certain conditions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical and physical properties. The presence of the fluorine atom can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
6-Fluoronaphthalen-2-OL, an organic compound with the molecular formula C10H7FO, features a naphthalene ring substituted with a fluorine atom at the 6th position and a hydroxyl group at the 2nd position. This unique structure grants it distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of both the fluorine atom and hydroxyl group significantly influences the compound's reactivity and interactions with biological molecules. The fluorine atom enhances binding affinity to various enzymes, while the hydroxyl group facilitates hydrogen bonding, further modulating these interactions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . One of its mechanisms involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine nucleotide biosynthesis. By inhibiting DHODH, the compound reduces intracellular levels of uridine 5′-triphosphate (UTP) and cytidine 5′-triphosphate (CTP), which are vital for DNA and RNA synthesis in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Inhibition of dihydroorotate dehydrogenase | |
Enzyme Inhibition | Potential inhibitor of cyclooxygenase (COX) enzymes | |
Interaction with Biomolecules | Modulates activity through enzyme binding |
Enzyme Inhibition
In addition to its anticancer properties, this compound may act as an inhibitor for cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines, demonstrating significant reductions in cell viability at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Inflammation Model : Another case study examined the compound's effects in animal models of inflammation. Results indicated that treatment with this compound led to decreased levels of inflammatory markers, supporting its role as a COX inhibitor.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Interaction : The compound's fluorine atom enhances its binding affinity to target enzymes like DHODH and COX, leading to inhibition.
- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biomolecules, potentially stabilizing interactions and enhancing specificity.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Naphthalene-2-methanol | Lacks fluorine substitution | Different reactivity due to absence of fluorine |
6-Fluoronaphthalene | Lacks hydroxyl group | Higher reactivity as a simple fluoronaphthalene |
7-Fluoronaphthalen-2-ol | Fluorine at position 7 | Different biological activity profile |
6-Bromo-8-fluoronaphthalen-2-ol | Bromine substitution at position 8 | Different reactivity patterns due to bromine |
The unique combination of a fluorine atom and a hydroxyl group in this compound contributes to its distinct biological activities compared to these similar compounds .
Properties
IUPAC Name |
6-fluoronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTKHYLSWWAPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611330 | |
Record name | 6-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13101-83-2 | |
Record name | 6-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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